molecular formula C20H23N5O B2629098 N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207030-39-4

N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2629098
CAS No.: 1207030-39-4
M. Wt: 349.438
InChI Key: POQWEIJMBOJSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), an orphan receptor highly expressed in the brain, particularly in the striatum. GPR52 has emerged as a promising non-dopaminergic target for psychiatric and movement disorders , such as schizophrenia and Huntington's disease, due to its ability to modulate cAMP signaling and influence dopaminergic and glutamatergic pathways without inducing hyperactivity. This compound is a key research tool for investigating the therapeutic potential of GPR52 activation , which has been shown in preclinical models to produce antipsychotic-like and pro-cognitive effects. Its specific chemical scaffold was designed to optimize receptor affinity and brain penetration, making it highly valuable for in vitro characterization of GPR52 signaling and in vivo neuropharmacological studies aimed at validating this novel target for next-generation therapeutics.

Properties

IUPAC Name

N-butyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-4-5-10-22-20(26)18-19(16-8-11-21-12-9-16)25(24-23-18)17-7-6-14(2)15(3)13-17/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQWEIJMBOJSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the butyl group and the pyridinyl group can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in various substitution reactions, especially at the pyridinyl and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products:

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that triazole derivatives could inhibit the growth of human lung (A549) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BMCF-72.3Cell cycle arrest
N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamideWiDr4.5Inhibition of proliferation

Allosteric Modulation

The compound has been explored as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, providing a mechanism for fine-tuning therapeutic effects .

Case Study: Allosteric Modulation of GPCRs
A study highlighted the development of allosteric modulators that target specific GPCRs implicated in CNS disorders. The findings suggest that compounds similar to this compound could be beneficial in reducing side effects associated with traditional agonists .

Antiviral Properties

Recent investigations into N-Heterocycles have identified potential antiviral applications for compounds structurally related to this compound. These compounds have demonstrated efficacy against various viral targets, including reverse transcriptase inhibitors . The structure's ability to engage with viral proteins suggests a pathway for developing new antiviral therapies.

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetIC50 (µM)Reference
Compound CHIV RT2.3
Compound DInfluenza0.9

Antiproliferative Mechanisms

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis: Triggering programmed cell death pathways.
  • Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.

Allosteric Modulation Mechanisms

In the context of GPCRs:

  • Enhanced Signaling: By binding to allosteric sites, it can modulate receptor activity without direct competition with endogenous ligands.

Antiviral Mechanisms

The antiviral properties are primarily attributed to:

  • Inhibition of Viral Enzymes: Compounds can interfere with critical enzymes required for viral replication.

Mechanism of Action

The mechanism of action of N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name / ID Core Structure R1 (1-position) R2 (5-position) R3 (4-position) Key Features
Target Compound 1,2,3-triazole 3,4-dimethylphenyl Pyridin-4-yl N-butyl carboxamide Balanced lipophilicity from butyl chain; electron-donating methyl groups on aryl
3l () 1,2,3-triazole 2,3-dimethylphenyl Pyridin-2-yl N-quinolin-2-yl carboxamide Bulky quinoline substituent may enhance π-π stacking
4d () 1,2,3-triazole 2,4-dihydroxy-5-isopropylphenyl Pyridin-4-yl N-(sulfonamido)phenyl Polar sulfonamide improves solubility; dihydroxy groups for H-bonding
Compound 8 () 1,2,3-triazole 3-(4-chlorophenyl)benzo[c]isoxazolyl Methyl N-butyl carboxamide Bulky benzoisoxazole enhances rigidity; chloro group increases electronegativity

Key Observations :

  • Aryl Substitutions : The target’s 3,4-dimethylphenyl group provides moderate steric bulk and electron-donating effects compared to halogenated (e.g., 4-chlorophenyl in ) or hydroxylated aryl groups (e.g., 2,4-dihydroxy in ). This may reduce polarity but improve membrane permeability .
  • Pyridinyl vs. Other Heterocycles : The pyridin-4-yl group at the 5-position is shared with ’s Hsp90 inhibitors, suggesting a role in target binding via nitrogen lone-pair interactions .
Physicochemical Properties
  • Melting Point : Similar triazoles in decompose above 250°C, indicating high thermal stability .
  • Solubility : The N-butyl chain likely reduces aqueous solubility relative to sulfonamide derivatives () but improves lipid bilayer penetration .
  • LogP : Estimated higher than polar analogs (e.g., ’s 4d) due to the butyl group, aligning with typical drug-like properties.

Biological Activity

N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound L741-0238) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical characteristics, biological activities, and relevant research findings.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Compound IDL741-0238
Molecular FormulaC20H23N5O
Molecular Weight349.43 g/mol
LogP3.6025
Polar Surface Area59.794 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The structure of L741-0238 features a triazole ring which is critical for its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that L741-0238 exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds similar to L741-0238 can inhibit cancer cell proliferation. For instance, the presence of the pyridine moiety and the triazole ring enhances cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • The structure-activity relationship (SAR) suggests that modifications in the phenyl group can significantly affect anticancer properties. Specifically, compounds with dimethyl substitutions on the phenyl ring showed increased activity .
  • Inhibition of Enzymes :
    • L741-0238 has been evaluated for its inhibitory effects on cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and synthesis of steroid hormones. Research indicates potent inhibition against CYP51, an enzyme involved in sterol biosynthesis in pathogens like Leishmania .
  • Potential as Allosteric Modulators :
    • The compound has been investigated as a potential allosteric modulator for G-protein coupled receptors (GPCRs), which are key targets in drug discovery due to their role in numerous physiological processes and diseases .

Case Studies

Several studies have highlighted the biological efficacy of L741-0238 and related compounds:

  • Study on Anticancer Properties : A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range. The presence of specific substituents on the triazole ring was linked to enhanced activity .
  • Inhibition Studies : Another research focused on the inhibition of CYP enzymes by triazole derivatives. It was found that certain modifications could lead to selective inhibition patterns, which are crucial for developing targeted therapies against diseases caused by pathogens reliant on these enzymes .

Q & A

Q. What are the optimal synthetic routes for N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

The synthesis of triazole carboxamides typically involves multi-step protocols. For analogous compounds, a common approach includes:

  • Step 1 : Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride as in ).
  • Step 2 : Cyclization with sodium azide to form the triazole core ().
  • Step 3 : Functionalization via coupling reactions (e.g., using EDCI/HOBT for amide bond formation, as in ).

Q. Yield optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility ().
  • Employ catalysts like K₂CO₃ to accelerate nucleophilic substitutions ().
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products.

Key reference : General triazole synthesis protocols .

Q. What analytical techniques are recommended for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl and dimethylphenyl groups) and amide linkage ().
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., M⁺ ion analysis as in ).
  • X-ray crystallography : To resolve stereochemical ambiguities (e.g., single-crystal studies in ).
  • IR spectroscopy : Identify carbonyl (C=O) and triazole (C=N) stretches ().

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

Methodology :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing N-butyl with cyclopentyl or introducing hydrophilic groups like -OH/-NH₂) to assess solubility and bioavailability ().
  • In vitro assays :
    • Measure logP values to correlate lipophilicity with membrane permeability.
    • Use Caco-2 cell monolayers to predict intestinal absorption ().
  • Pharmacokinetic profiling : Conduct rodent studies to evaluate half-life, clearance, and AUC (area under the curve).

Example : highlights how 2-methoxy vs. 2,6-dimethoxyphenyl substituents alter metabolic stability.

Q. How should researchers address contradictory biological data observed for triazole carboxamides in different assay systems?

Case study : If the compound shows high potency in enzyme inhibition assays but low activity in cell-based models:

  • Possible causes : Poor cellular uptake, off-target binding, or metabolic instability.
  • Resolution steps :
    • Validate assay conditions (e.g., ATP levels in kinase assays; ).
    • Perform competitive binding assays with fluorescent probes to confirm target engagement.
    • Use stable isotope labeling (SILAC) to track compound metabolism in cells ().

Example : reports divergent activities for pyrazole-3-carboxamides depending on substituent electronic effects.

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

Approach :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., water bridges between pyridinyl N and catalytic lysine residues).
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding ().

Validation : Cross-reference computational predictions with mutagenesis data (e.g., alanine scanning of key residues).

Q. How can researchers mitigate crystallization challenges during scale-up synthesis?

Strategies :

  • Solvent screening : Test mixtures like ethanol/water or DCM/heptane for optimal crystal nucleation ().
  • Seeding : Introduce pre-formed crystals to control polymorph formation.
  • Temperature gradients : Slow cooling (0.1°C/min) to enhance crystal lattice integrity ().

Reference : Crystallization of ethyl 5-formyl-1H-triazole-4-carboxylates in .

Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous vs. lipid-rich media.

  • Hypothesis : Aggregation in aqueous buffers due to hydrophobic N-butyl and dimethylphenyl groups.
  • Testing :
    • Dynamic light scattering (DLS) to detect particle size changes.
    • Solubility screening with surfactants (e.g., Tween-80) or cyclodextrins ().

Q. Future Directions

  • Targeted delivery : Conjugate with PEG or nanoparticle carriers to enhance bioavailability ().
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm on-target effects ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.